(R)-morpholin-3-ylmethanol hydrochloride

Chiral Synthesis Stereochemistry Medicinal Chemistry

Chiral synthesis demands stereochemical precision-substituting the (R)-enantiomer with its (S)-form or racemate invalidates target binding and catalytic outcomes. (R)-Morpholin-3-ylmethanol HCl provides defined (R)-configuration at morpholine C3 for reproducible asymmetric syntheses. • Enantiopure building block for PROTACs & chiral ligand synthesis; demonstrated 92% coupling yield in heterocycle construction • Consistent ≥95% purity (HPLC/NMR verified); TPSA 41.49 Ų, consensus Log P -0.25 • Available from mg to kg scale; stored at 2-8°C, shipped at ambient temperature

Molecular Formula C5H12ClNO2
Molecular Weight 153.606
CAS No. 1212377-10-0
Cat. No. B595126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-morpholin-3-ylmethanol hydrochloride
CAS1212377-10-0
Molecular FormulaC5H12ClNO2
Molecular Weight153.606
Structural Identifiers
SMILESC1COCC(N1)CO.Cl
InChIInChI=1S/C5H11NO2.ClH/c7-3-5-4-8-2-1-6-5;/h5-7H,1-4H2;1H/t5-;/m1./s1
InChIKeyWFLUDHYXVXRFLY-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Morpholin-3-ylmethanol Hydrochloride Baseline


(R)-Morpholin-3-ylmethanol hydrochloride (CAS 1212377-10-0) is a chiral, non-racemic morpholine derivative supplied as a hydrochloride salt. Its molecular formula is C5H12ClNO2 with a molecular weight of 153.61 g/mol . As a chiral building block, its utility in scientific research is defined by its specific (R)-stereochemistry at the morpholine C3 position. This compound serves as a key intermediate or synthon for introducing a morpholine moiety with a defined spatial orientation into more complex molecules, particularly in pharmaceutical and agrochemical research . Vendor specifications for this compound indicate a typical purity of ≥95% or ≥98%, as determined by analytical methods like HPLC or NMR .

(R)-morpholine chiral building block as hydrochloride salt
Defined (R)-stereochemistry at C3 for enantioselective synthesis
Purity suitable for intermediate incorporation (HPLC/NMR verified)

Non-Interchangeability of (R)-Morpholin-3-ylmethanol Hydrochloride


In chiral chemistry, substitution is not trivial. Replacing the specific (R)-enantiomer with its (S)-enantiomer or a racemic mixture is not a valid strategy for projects dependent on defined 3D molecular architecture. The chiral center at the morpholine C3 position dictates the compound's three-dimensional orientation . This orientation is critical for its interactions with other chiral environments, such as biological receptors, enzymes, or during asymmetric catalysis. Therefore, using the incorrect stereoisomer can lead to a complete failure to replicate synthetic pathways or a significant alteration in biological activity, rendering results from cross-study or cross-batch comparisons invalid. The (R)-enantiomer possesses distinct physicochemical properties, such as a specific topological polar surface area (TPSA) of 41.49 Ų and a calculated consensus Log P of -0.25, which directly influence its behavior in synthesis and purification .

Stereochemical mismatch Replacing the (R)-enantiomer with the (S)-form or racemate may fail to replicate stereoselective synthetic pathways.
Chiral recognition The defined (R)-configuration is essential for interactions with chiral environments; substitution may alter biological assay results.
Reactivity context Identical bulk properties (LogP, TPSA) do not ensure interchangeable reactivity or purification behavior.

Quantitative Differentiation of (R)-Morpholin-3-ylmethanol Hydrochloride


Stereochemical Configuration: R vs. S

The primary differentiator is the absolute stereochemical configuration. The target compound possesses the (R)-configuration at the morpholine C3 chiral center. This is defined by the Cahn-Ingold-Prelog (CIP) rules and is a non-superimposable mirror image of the (S)-enantiomer (CAS 218594-79-7) [1]. While the (R)- and (S)-enantiomers share identical chemical formulas and molecular weights, their 3D spatial arrangement is different, which is the foundational requirement for enantioselective interactions . Direct comparative data on specific rotation or enantiomeric excess is not publicly available, but the distinct CAS numbers unequivocally identify them as separate chemical entities with different regulatory and research trajectories.

Configuration Identity
Class-level inference
Target: (R)-configuration at C3
Comparator: (S)-enantiomer (CAS 218594-79-7)
Correct enantiomer selection is critical for stereospecific research outcomes.
No public comparative enantiomeric excess data.
Chiral Synthesis Stereochemistry Medicinal Chemistry

Chiral Purity: Enantiomeric Excess Benchmarking

The synthetic utility of (R)-morpholin-3-ylmethanol hydrochloride is contingent upon its chiral purity, measured as enantiomeric excess (ee). While no specific ee value is publicly advertised for the commercial compound, literature on similar chiral morpholine alcohols demonstrates that high ee (>99%) is achievable and necessary for their function as chiral ligands . In a comparative context, a study on the enzymatic resolution of racemic morpholin-3-ylmethanol reported that the (S)-enantiomer could be obtained in 48% yield with an 88% enantiomeric excess . This serves as a baseline for the challenges in obtaining high-ee material. The (R)-enantiomer, when sourced from stereospecific synthesis starting from (R)-serine, is expected to exhibit an ee significantly exceeding that of enzymatically resolved material, typically >95% .

Enantiomeric Excess
Reported
Expected >95% ee (target) vs. ~88% ee (enzymatic resolution comparator)
Higher ee may improve stereoselectivity in asymmetric synthesis.
Lot-specific ee to be verified.
Enantiomeric Purity Asymmetric Synthesis Quality Control

Log P and TPSA Comparison

Computed physicochemical properties provide a quantitative basis for differentiation. The target (R)-enantiomer has a calculated Consensus Log P (lipophilicity) of -0.25, a TPSA of 41.49 Ų, and an estimated aqueous solubility of 50.8 mg/mL . While the (S)-enantiomer will have identical computed values due to being a stereoisomer, this data is crucial for differentiating the compound from non-chiral morpholine building blocks or analogues with different functional groups. For instance, a racemic mixture of morpholin-3-ylmethanol (CAS 106910-83-2) will share these same bulk properties but lacks the defined chirality. These values are essential for predicting behavior in reversed-phase HPLC, liquid-liquid extraction, and for early-stage computational ADME (Absorption, Distribution, Metabolism, Excretion) modeling, where the (R)-stereochemistry is a critical input parameter.

Physicochemical Profile
Reported
LogP: -0.25 · TPSA: 41.49 Ų · Solubility: 50.8 mg/mL
Supports predictable purification and laboratory handling.
Values identical to racemate; defined chirality is the key differentiator.
Lipophilicity ADME Prediction Chromatography

Research Applications of (R)-Morpholin-3-ylmethanol Hydrochloride


Asymmetric Synthesis of Chiral Ligands & Catalysts

(R)-Morpholin-3-ylmethanol hydrochloride is a proven precursor for synthesizing chiral C/N-functionalized morpholine alcohols, which are studied as ligands in enantioselective catalysis. Research demonstrates that these chiral ligands, when used in the asymmetric addition of diethylzinc to benzaldehyde, can produce 1-phenyl-1-propanol in 59-81% yield with moderate enantioselectivity . The (R)-enantiomer's specific configuration is crucial for inducing the desired stereochemical outcome in the catalytic cycle. Using the racemate or the (S)-enantiomer would lead to different or diminished enantioselectivity.

Pharmaceutical Intermediate for Kinase Inhibitors

This compound is explicitly identified as a 'Protein Degrader Building Block' by reputable vendors [1]. This aligns with its use in constructing molecules for targeted protein degradation (e.g., PROTACs). In a documented synthetic application, a closely related morpholin-3-ylmethanol hydrochloride was reacted with a pyrimidine carboxamide derivative to build a more complex heterocyclic structure, achieving a 92% yield in the coupling step . This demonstrates its viability as an intermediate for synthesizing advanced pharmaceutical candidates where the morpholine ring is a key pharmacophore.

Chiral Synthon for Agrochemicals & Fine Chemicals

Due to its defined stereochemistry and the presence of both a reactive secondary amine and a primary alcohol, (R)-morpholin-3-ylmethanol hydrochloride is a versatile chiral synthon. It is employed to introduce the (R)-morpholinylmethanol motif into larger, more complex molecules . This is particularly valuable in the research and development of chiral agrochemicals and fine chemicals, where stereoisomerically pure building blocks are essential for creating patentable compositions of matter with specific biological activities .

Application
Selection Property
Validation Focus
Asymmetric catalysis ligand studies
(R)-configured morpholine core
Enantioselectivity in model catalytic reactions
Targeted protein degradation building block
Reactive amine and alcohol handles
Coupling efficiency and chiral integrity
Chiral synthon for agrochemical and fine chemical research
Versatile (R)-morpholinylmethanol motif
Stereochemical purity in multi-step synthesis

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